CL2-Mmt-SN38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C102H122N12O24 |

|---|---|

Molecular Weight |

1900.1 g/mol |

IUPAC Name |

[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] [4-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoyl]amino]phenyl]methyl carbonate |

InChI |

InChI=1S/C102H122N12O24/c1-4-81-82-60-79(115)34-37-86(82)108-94-83(81)65-113-89(94)61-85-84(98(113)123)67-136-99(124)101(85,5-2)138-100(125)137-66-72-26-32-77(33-27-72)106-96(121)87(23-15-16-40-105-102(74-19-11-7-12-20-74,75-21-13-8-14-22-75)76-30-35-80(126-3)36-31-76)109-97(122)88(59-70-17-9-6-10-18-70)107-91(117)69-135-68-90(116)103-41-43-127-45-47-129-49-51-131-53-55-133-57-58-134-56-54-132-52-50-130-48-46-128-44-42-112-64-78(110-111-112)62-104-95(120)73-28-24-71(25-29-73)63-114-92(118)38-39-93(114)119/h6-14,17-22,26-27,30-39,60-61,64,71,73,87-88,105,115H,4-5,15-16,23-25,28-29,40-59,62-63,65-69H2,1-3H3,(H,103,116)(H,104,120)(H,106,121)(H,107,117)(H,109,122)/t71?,73?,87-,88-,101-/m0/s1 |

InChI Key |

VBYLWGSFLJAJSE-WSVVYDBCSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)OC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCCNC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=C(C=C8)OC)NC(=O)C(CC9=CC=CC=C9)NC(=O)COCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN3C=C(N=N3)CNC(=O)C3CCC(CC3)CN3C(=O)C=CC3=O)C2=NC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CL2-Mmt-SN38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CL2-Mmt-SN38, a drug-linker conjugate designed for antibody-drug conjugate (ADC) development. The guide details the molecular action of its potent cytotoxic payload, SN-38, the role of the CL2 linker in drug delivery and release, and the function of the Mmt protecting group in its synthesis. This document synthesizes preclinical data from closely related ADCs, outlines detailed experimental protocols, and provides visual representations of key pathways and processes to facilitate a deeper understanding for research and development purposes.

Core Concepts: The Architecture of a Targeted Therapy

This compound is a sophisticated chemical entity engineered for targeted cancer therapy. It comprises three key components:

-

SN-38: The highly potent cytotoxic payload.

-

CL2 Linker: A cleavable linker system designed to release SN-38 in the tumor microenvironment.

-

Mmt (Monomethoxytrityl): A protecting group utilized during the chemical synthesis of the linker.

When conjugated to a monoclonal antibody (mAb) that targets a tumor-associated antigen, the resulting ADC is designed to selectively deliver SN-38 to cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. A prime example of a clinically successful ADC utilizing a similar linker technology (CL2A) is Sacituzumab Govitecan, which targets the Trop-2 antigen.

Mechanism of Action: From Systemic Circulation to Cellular Demise

The therapeutic effect of an ADC based on this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Targeted Delivery and Internalization

Once conjugated to a tumor-targeting antibody and administered intravenously, the ADC circulates in the bloodstream. The mAb component of the ADC specifically binds to its target antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into the cell.

Intracellular Trafficking and Payload Release

Following internalization, the ADC is trafficked through the endosomal and lysosomal pathways. The acidic environment of the lysosome facilitates the cleavage of the CL2 linker, releasing the active SN-38 payload into the cytoplasm of the cancer cell. The CL2A linker, a close analogue, is known to be susceptible to hydrolysis in the acidic lysosomal environment, suggesting a similar mechanism for the CL2 linker.[1][2]

Inhibition of Topoisomerase I and Induction of Apoptosis

SN-38 is a potent inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[3] Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the DNA strand.[3] This stabilization leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during the S-phase of the cell cycle when the replication fork collides with the stabilized complex.[3] The resulting DNA damage activates cell cycle arrest and triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4]

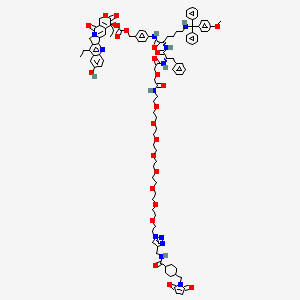

Figure 1. Signaling pathway of a this compound based ADC.

The CL2-Mmt Linker: A Key to Controlled Drug Release

The linker is a critical component of the ADC, ensuring stability in circulation and enabling efficient payload release within the target cell.

-

CL2 Linker: The "CL2" designation refers to a cleavable linker. Based on the well-characterized CL2A linker, it likely contains a pH-sensitive moiety that is hydrolyzed in the acidic environment of the lysosome.[1][2] This controlled release mechanism is crucial for minimizing off-target toxicity. The structure of the related CL2A linker includes a short polyethylene glycol (PEG) segment to enhance solubility.[5]

-

Mmt Protecting Group: The monomethoxytrityl (Mmt) group is an acid-labile protecting group commonly used in peptide synthesis to protect the side chain of amino acids like lysine.[6] In the context of this compound, the Mmt group is used during the synthesis of the linker, likely to protect a lysine residue that forms part of the linker structure. It is removed during the synthesis process and is not present in the final ADC.

Figure 2. Logical relationship of ADC components and payload release.

Quantitative Preclinical Data

The following tables summarize key quantitative data from preclinical studies of sacituzumab govitecan (hRS7-CL2A-SN-38), a clinically approved ADC that serves as a strong surrogate for a this compound-based ADC targeting Trop-2.

Table 1: In Vitro Cytotoxicity of hRS7-CL2A-SN-38

| Cell Line | Cancer Type | Trop-2 Expression | hRS7-CL2A-SN-38 IC50 (nM) | Free SN-38 IC50 (nM) | Reference |

| Calu-3 | Non-Small Cell Lung | High | 20 | 7 | [7] |

| Capan-1 | Pancreatic | High | 9 | 0.5 | [7] |

| BxPC-3 | Pancreatic | Moderate | ~2.2 | Not Reported | [8] |

| COLO 205 | Colorectal | High | ~2.2 | Not Reported | [8] |

| KRCH31 | Ovarian | High (3+) | < 10 | Not Reported | [9] |

| OVA1 | Ovarian | High (3+) | < 10 | Not Reported | [9] |

| OVA10 | Ovarian | High (3+) | < 10 | Not Reported | [9] |

| OVA14 | Ovarian | Low/Negligible | > 100 | Not Reported | [9] |

Table 2: In Vivo Efficacy of hRS7-CL2A-SN-38 in Xenograft Models

| Tumor Model | Treatment | Dosing Schedule | Outcome | Reference |

| END(K)265 (Endometrial Cancer) | Sacituzumab Govitecan | Twice weekly for 3 weeks | Significant tumor growth inhibition (p=0.011) | [3][5] |

| Capan-1 (Pancreatic Cancer) | hRS7-CL2A-SN-38 (0.2 mg/kg) | Twice weekly for 4 weeks | Significant tumor growth inhibition | [6] |

| COLO 205 (Colorectal Cancer) | hRS7-CL2A-SN-38 (0.4 mg/kg) | Twice weekly for 4 weeks | Significant tumor growth inhibition | [6] |

| Calu-3 (NSCLC) | hRS7-CL2-SN-38 (0.04 mg/kg) | Every 4 days x 4 | Significant tumor growth inhibition | [6] |

| Intracranial Breast Cancer | Sacituzumab Govitecan (25 mg/kg) | Twice weekly | Inhibited tumor growth and increased survival | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of a this compound-based ADC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of an ADC on adherent cancer cell lines expressing the target antigen.

Figure 3. Workflow for an in vitro MTT cytotoxicity assay.

Materials:

-

Target-expressing cancer cell line (e.g., Calu-3, Capan-1)

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound ADC, non-targeting control ADC, and free SN-38

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator.

-

Drug Preparation: Prepare serial dilutions of the this compound ADC, a non-targeting control ADC, and free SN-38 in complete medium.

-

Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a blank control and cells with medium as an untreated control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a non-linear regression curve fit.

In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous tumor xenograft model.

Figure 4. Workflow for an in vivo xenograft efficacy study.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice)

-

Target-expressing cancer cell line

-

Matrigel (optional)

-

This compound ADC, non-targeting control ADC, and vehicle control (e.g., saline)

-

Calipers

-

Anesthesia

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 5-10 million tumor cells, optionally mixed with Matrigel, into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (typically 8-10 mice per group).

-

Treatment Administration: Administer the this compound ADC, control ADC, or vehicle control intravenously according to the predetermined dosing schedule (e.g., once or twice weekly).

-

Efficacy Assessment: Continue to measure tumor volume and mouse body weight twice weekly to assess efficacy and toxicity.

-

Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to determine tumor growth inhibition. Kaplan-Meier survival analysis can also be performed.

ADC Characterization by HPLC and Mass Spectrometry

This protocol provides a general workflow for the characterization of an ADC to determine its drug-to-antibody ratio (DAR) and confirm its identity.

Figure 5. Workflow for ADC characterization by HPLC-MS.

Materials:

-

This compound ADC sample

-

HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)

-

HIC and/or RP-HPLC columns

-

Appropriate mobile phases (e.g., phosphate buffer with a salt gradient for HIC; water/acetonitrile with formic acid for RP-HPLC)

-

Reducing agent (e.g., DTT) and deglycosylating enzyme (e.g., PNGase F) if needed

-

Data analysis software

Procedure:

-

Sample Preparation:

-

Intact Mass Analysis: Dilute the ADC in an appropriate buffer. For some analyses, deglycosylation with PNGase F may be performed to simplify the mass spectrum.

-

Reduced Mass Analysis: To analyze the light and heavy chains separately, reduce the interchain disulfide bonds using a reducing agent like DTT.

-

-

HPLC Separation:

-

HIC-HPLC: Inject the ADC sample onto a HIC column and elute with a decreasing salt gradient. This separates the ADC species based on the number of conjugated drug molecules.

-

RP-HPLC: Inject the intact or reduced ADC sample onto an RP-HPLC column and elute with an increasing organic solvent gradient.

-

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is directed into the ESI source of the mass spectrometer.

-

Acquire mass spectra over the appropriate mass range for the intact ADC or its subunits.

-

-

Data Analysis:

-

Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.

-

From the masses of the different drug-loaded species, calculate the average DAR.

-

Confirm the identity of the light and heavy chains and the mass of the conjugated SN38-linker.

-

Conclusion

This compound represents a promising platform for the development of targeted cancer therapies. Its mechanism of action, centered on the potent topoisomerase I inhibitor SN-38, is directed to tumor cells through antibody-mediated delivery. The cleavable CL2 linker ensures the controlled release of the cytotoxic payload within the tumor cell, maximizing efficacy while minimizing systemic exposure. The preclinical data from the closely related ADC, sacituzumab govitecan, provides strong evidence for the potential of this therapeutic strategy. The experimental protocols outlined in this guide offer a robust framework for the continued research and development of novel ADCs based on the this compound conjugate.

References

- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 3. Sacituzumab govitecan, an antibody-drug conjugate targeting trophoblast cell-surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Sacituzumab govitecan, an antibody‐drug conjugate targeting trophoblast cell‐surface antigen 2, shows cytotoxic activity against poorly differentiated endometrial adenocarcinomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure of CL2-Mmt-SN38

This technical guide provides a detailed analysis of the structure, synthesis, and mechanism of action of CL2-Mmt-SN38, a derivative of the potent anti-cancer agent SN-38. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Component: SN-38

This compound is a complex molecule built upon the core structure of SN-38 (7-ethyl-10-hydroxycamptothecin). SN-38 is the biologically active metabolite of Irinotecan (CPT-11), a chemotherapy drug used in the treatment of various cancers.[1][2][3][4][5] SN-38 exhibits significantly higher cytotoxicity than its parent drug, Irinotecan, by acting as a potent inhibitor of topoisomerase I, a critical enzyme in DNA replication and transcription.[1][4][5]

The clinical application of free SN-38 is limited by its poor aqueous solubility and the instability of its active lactone ring at physiological pH.[6][7] To overcome these limitations, SN-38 is often chemically modified and incorporated into drug delivery systems, such as antibody-drug conjugates (ADCs).

Unraveling the "CL2-Mmt" Moiety

The "CL2-Mmt" portion of the molecule's name refers to a bifunctional linker and a protecting group, respectively.

-

CL2 Linker: The "CL2" designation likely corresponds to a specific cleavable linker. In the context of related SN-38 conjugates, such linkers are designed to be stable in systemic circulation but are cleaved intracellularly to release the active SN-38 payload within the target cancer cells. These linkers often incorporate a dipeptide sequence that is a substrate for lysosomal enzymes, such as cathepsin B, and may also include a self-immolative spacer to ensure efficient drug release.[3] The inclusion of a maleimide group is also common for the covalent attachment of the drug-linker complex to a targeting antibody.[3]

-

Mmt Protecting Group: "Mmt" is an abbreviation for monomethoxytrityl, a common protecting group used in organic synthesis to temporarily block a reactive functional group, typically a hydroxyl group. In the context of this compound, the Mmt group is likely protecting one of the hydroxyl groups on the SN-38 molecule or the linker during the synthetic process to prevent unwanted side reactions.

Physicochemical Properties

The molecular formula of this compound is C₁₀₂H₁₂₂N₁₂O₂₄, with a corresponding molecular weight of 1900.13 g/mol .[3][8]

| Property | Value |

| Molecular Formula | C₁₀₂H₁₂₂N₁₂O₂₄ |

| Molecular Weight | 1900.13 g/mol |

Synthesis of SN-38 Derivatives

While the exact experimental protocol for the synthesis of this compound is not publicly available, the synthesis of similar SN-38 derivatives, such as CL2-SN-38, has been described in the scientific literature.[3] These syntheses are multi-step processes that often involve:

-

Protection of SN-38: One or more of the hydroxyl groups of SN-38 are protected to allow for selective chemical modifications at other positions. Common protecting groups include tert-Butoxycarbonyl (BOC) and monomethoxytrityl (Mmt).[3][9]

-

Linker Assembly: The bifunctional linker is synthesized, often in a modular fashion.

-

Conjugation: The linker is covalently attached to the protected SN-38 molecule.

-

Deprotection: The protecting groups are removed to yield the final drug-linker construct.

Techniques such as click chemistry have been employed to improve the efficiency and yield of these synthetic steps.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]

- 5. SN-38 - Wikipedia [en.wikipedia.org]

- 6. In vitro and in vivo evaluation of SN-38 nanocrystals with different particle sizes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound [myskinrecipes.com]

- 9. Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates [mdpi.com]

The Genesis and Evolution of CL2A-SN38: A Cornerstone of Modern Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

The development of CL2-Mmt-SN38 and its derivatives, most notably the CL2A linker technology, represents a significant advancement in the field of antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the discovery, development timeline, and core scientific principles underpinning this pivotal ADC platform. The technology centers on the targeted delivery of SN-38, the highly potent active metabolite of the chemotherapeutic agent irinotecan, to cancer cells.

Discovery and Development Timeline

The journey of the CL2A-SN38 linker technology is intrinsically linked to the development of the successful ADC, Sacituzumab govitecan (Trodelvy®). While specific dates for the initial synthesis of "this compound" are not publicly detailed, the broader development timeline of the underlying linker technology by Immunomedics (now part of Gilead Sciences) can be outlined. The core innovation was the creation of a linker that could stably carry the potent but challenging SN-38 payload and release it effectively in the tumor microenvironment.

Key Milestones:

-

Late 2000s: Initial research and development of novel linker technologies for conjugating SN-38 to antibodies. Early work focused on overcoming the poor solubility and systemic toxicity of unconjugated SN-38.

-

2011: Preclinical studies on humanized anti-Trop-2 IgG-SN-38 conjugates (the precursor to Sacituzumab govitecan) demonstrated effective treatment in diverse epithelial cancer xenograft models.

-

2013-2019: Extensive clinical trials for Sacituzumab govitecan (IMMU-132) in various solid tumors, including triple-negative breast cancer (TNBC) and urothelial carcinoma. These trials validated the efficacy and manageable safety profile of the CL2A-SN38 platform.[1]

-

2020: The U.S. Food and Drug Administration (FDA) granted accelerated approval for Sacituzumab govitecan for the treatment of adult patients with metastatic triple-negative breast cancer who have received at least two prior therapies for metastatic disease.[1] This marked a pivotal moment, validating the clinical utility of the CL2A-SN38 linker technology.

-

2021 and beyond: Continued clinical development and approvals in other indications, further solidifying the importance of this ADC platform in oncology.

Core Technology: The CL2A Linker and SN-38 Payload

The CL2A linker is a moderately stable, pH-sensitive linker designed for the targeted delivery of SN-38.[2] SN-38 is a potent topoisomerase I inhibitor, approximately 100 to 1000 times more active than its parent drug, irinotecan.[1] However, its clinical use as a standalone agent is hampered by its poor water solubility and severe toxicity. The CL2A linker addresses these challenges.

Key Features of the CL2A-SN38 Conjugate:

-

pH-Sensitive Cleavage: The linker is designed to be relatively stable at the physiological pH of blood (around 7.4) but hydrolyzes in the more acidic environment of the tumor microenvironment and within cellular lysosomes (pH 4.5-5.0).[2][3] This targeted release minimizes systemic exposure to the toxic payload.

-

Bystander Effect: The released SN-38 can permeate the cell membrane and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[4]

-

High Drug-to-Antibody Ratio (DAR): The technology allows for a high number of SN-38 molecules to be conjugated to a single antibody, typically with a DAR of 7 to 8.[4] This enhances the potency of the ADC.

-

Lactone Ring Stabilization: The CL2A linker is conjugated to the 20-hydroxyl group of SN-38, which helps to stabilize the critical lactone ring.[1][4] The closed lactone form is the active conformation of the drug.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving SN-38 and ADCs utilizing the CL2A linker technology.

Table 1: In Vitro Cytotoxicity of SN-38 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| SKOV-3 | Ovarian Cancer | 10.7[5] |

| BT474 HerDR | Breast Cancer | 7.3[5] |

| MDA-MB-231 | Breast Cancer (Her2-negative) | 38.9[5] |

| MCF-7 | Breast Cancer (Her2-negative) | 14.4[5] |

| Daudi | Burkitt's Lymphoma | 0.13[6] |

| RS4;11 | Acute Lymphoblastic Leukemia | 2.28[6] |

Table 2: Properties of CL2-SN-38 Conjugates

| Parameter | Value | Reference |

| Cell Binding (Kd) | ~1.2 nM | [7] |

| In Vitro Cytotoxicity (IC50) | ~2.2 nM | [7] |

| In Vitro Serum Stability (t1/2) | ~20 hours | [7] |

Experimental Protocols

General Synthesis of a Linker-SN-38 Conjugate

While the precise, proprietary synthesis of this compound is not publicly available, a general approach for creating linker-SN-38 conjugates can be described. This often involves the use of protecting groups, such as Monomethoxytrityl (Mmt), to ensure site-specific reactions.

Illustrative Synthetic Steps:

-

Protection of SN-38: The hydroxyl groups of SN-38 that are not intended for linker conjugation are protected using appropriate protecting groups.

-

Linker Activation: The linker molecule (e.g., a derivative of CL2A) is activated for conjugation, often by creating an active ester or other reactive functional group.

-

Conjugation: The activated linker is reacted with the unprotected hydroxyl group of the protected SN-38 molecule to form the linker-payload intermediate.

-

Deprotection: The protecting groups are removed from the SN-38 moiety.

-

Purification: The final linker-SN-38 conjugate is purified using techniques such as high-performance liquid chromatography (HPLC).

In Vitro Cytotoxicity Assay

The cytotoxic activity of SN-38 and SN-38-containing ADCs is typically evaluated using a cell viability assay.

Protocol Outline:

-

Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1,500 to 8,000 cells per well) and allowed to adhere overnight.[5]

-

Treatment: Cells are treated with serial dilutions of the test compound (e.g., free SN-38 or an ADC) and incubated for a prolonged period (e.g., 6 to 10 days).[5]

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay, which quantifies the number of viable cells.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations: Signaling Pathways and Workflows

Mechanism of Action of SN-38

The following diagram illustrates the mechanism by which SN-38 exerts its cytotoxic effects.

Caption: Mechanism of action of a CL2A-SN38 ADC leading to apoptosis.

Experimental Workflow for ADC Cytotoxicity Assay

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of an ADC.

Caption: A typical experimental workflow for an in vitro ADC cytotoxicity assay.

Logical Relationship of the CL2A-SN38 ADC Components

This diagram illustrates the logical relationship and function of the key components of a CL2A-SN38 ADC.

Caption: The functional relationship of the components in a CL2A-SN38 ADC.

References

- 1. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. njbio.com [njbio.com]

- 4. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of highly releasable and structurally stable antibody-SN-38-conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

The Pivotal Role of SN-38 in the Targeted Cytotoxicity of CL2-Mmt-SN38 Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. A prominent example of this therapeutic strategy is the class of ADCs represented by CL2-Mmt-SN38. This guide provides a comprehensive technical overview of the critical role of SN-38, the cytotoxic payload, in the activity of these conjugates. We will delve into the mechanism of action, experimental protocols, and the intricate signaling pathways that underpin its therapeutic effect, with a focus on providing actionable data and methodologies for researchers in the field.

The this compound platform represents a sophisticated approach to cancer therapy, where "Mmt" denotes a monoclonal antibody targeting a tumor-associated antigen, and "CL2" (or its derivative, CL2A) is a specialized linker connecting the antibody to the potent topoisomerase I inhibitor, SN-38. A notable clinical embodiment of this technology is Sacituzumab Govitecan, in which a humanized anti-Trop-2 antibody (hRS7) is conjugated to SN-38 via the CL2A linker.[1][2] This guide will frequently use Sacituzumab Govitecan as a case study to illustrate the principles of this compound activity.

The Core Component: SN-38 and its Mechanism of Action

SN-38, the active metabolite of the prodrug irinotecan, is a potent topoisomerase I inhibitor.[3] Its cytotoxicity is significantly higher than that of its parent compound.[4] The fundamental role of SN-38 within the this compound conjugate is to induce catastrophic DNA damage in cancer cells, leading to apoptosis.

The mechanism of action of SN-38 involves its interaction with the topoisomerase I-DNA complex. Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[3] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand breaks.[3] When the DNA replication fork encounters this stabilized complex, it results in the formation of irreversible double-strand DNA breaks.[5] This extensive DNA damage triggers a cascade of cellular responses, culminating in programmed cell death.[6][7]

The CL2-Mmt Delivery System: Enhancing the Therapeutic Window of SN-38

While SN-38 is a highly effective cytotoxic agent, its systemic administration is limited by poor solubility and significant toxicity to healthy tissues. The CL2-Mmt platform is engineered to overcome these limitations by ensuring targeted delivery and controlled release of SN-38.

Targeted Delivery: The monoclonal antibody component (Mmt) of the conjugate binds to a specific tumor-associated antigen that is overexpressed on the surface of cancer cells, such as Trop-2.[8] This binding leads to the internalization of the entire ADC into the tumor cell via receptor-mediated endocytosis.[1][9]

Controlled Release: The CL2A linker is a critical component that ensures the stability of the conjugate in systemic circulation while enabling the release of SN-38 within the tumor microenvironment and inside the cancer cell. The CL2A linker is designed to be susceptible to hydrolysis in the acidic environment of endosomes and lysosomes.[10] This pH-dependent cleavage releases the active SN-38 payload directly inside the target cell, maximizing its cytotoxic effect on the tumor while minimizing exposure to healthy tissues.[10]

Furthermore, the conjugation of the CL2A linker to the 20-hydroxyl group of SN-38 stabilizes its active lactone ring, which is prone to hydrolysis and inactivation at physiological pH.[11] This ensures that the delivered SN-38 remains in its most potent form.

Bystander Effect: The released SN-38 is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring tumor cells that may not express the target antigen.[2][12] This "bystander effect" is a crucial aspect of the activity of this compound, as it helps to overcome tumor heterogeneity.

Quantitative Data on the Activity of this compound

The efficacy of this compound conjugates has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data, with a focus on Sacituzumab Govitecan (hRS7-CL2A-SN38), comparing its activity to that of free SN-38 and its parent drug, irinotecan.

Table 1: In Vitro Cytotoxicity (IC50) of Sacituzumab Govitecan vs. SN-38

| Cell Line | Cancer Type | Trop-2 Expression | Sacituzumab Govitecan IC50 (nM) | Free SN-38 IC50 (nM) |

| KRCH31 | Ovarian | High (3+) | Significantly lower than control ADC | Not Reported |

| OVA1 | Ovarian | High (3+) | Significantly lower than control ADC | Not Reported |

| OVA10 | Ovarian | High (3+) | Significantly lower than control ADC | Not Reported |

| OVA14 | Ovarian | Low/Negligible | No difference from control ADC | Not Reported |

| CVX8 | Cervical | Positive | 3.3-fold lower than control ADC | Not Reported |

| ADX3 | Cervical | Positive | 1.9-fold lower than control ADC | Not Reported |

| ADX2 | Cervical | Negative | No difference from control ADC | Not Reported |

| CT26 | Murine Colon | Not Reported | Not Reported | 20.4 nM |

Data compiled from multiple sources.[13][14] The IC50 values for Sacituzumab Govitecan are often reported in comparison to a non-targeting control ADC.

Table 2: Pharmacokinetic Parameters of Sacituzumab Govitecan and Free SN-38

| Parameter | Sacituzumab Govitecan | Free SN-38 (from SG) | hRS7 (antibody) |

| Clearance | 0.133 L/h | Not Reported | 0.0164 L/h |

| Steady-State Volume of Distribution | 3.68 L | Not Reported | 4.26 L |

| Elimination Half-life | 23.4 hours | 17.6 hours | 103-114 hours |

Data from population pharmacokinetic analyses of Sacituzumab Govitecan in patients with metastatic triple-negative breast cancer and other solid tumors.[15][16][17][18]

Table 3: Tumor Accumulation of SN-38 from Sacituzumab Govitecan vs. Irinotecan

| Parameter | Sacituzumab Govitecan | Irinotecan |

| SN-38 Tumor AUC | 20- to 136-fold higher | Baseline |

| Tumor:Blood Ratio of SN-38 | 20- to 40-fold higher | Baseline |

Data from a study in nude mice bearing human tumor xenografts.[19][20]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of this compound conjugates. The following sections provide an overview of key methodologies.

Synthesis of the CL2A-SN38 Drug-Linker

The synthesis of the CL2A-SN38 drug-linker is a multi-step process. While detailed proprietary synthesis routes are often not fully disclosed, the general approach involves the synthesis of the CL2A linker, which contains a maleimide group for antibody conjugation and a pH-sensitive carbonate bond for attachment to SN-38. Creative Biolabs has reported a 10-step synthesis for CL2A-SN38.[4][21][22] A generalized synthetic scheme is presented below, based on available information.[10][23]

General Synthesis Steps:

-

Synthesis of the CL2A linker backbone: This typically involves the assembly of a polyethylene glycol (PEG) spacer, a peptide sequence (if applicable in other linkers), and a self-immolative moiety.

-

Introduction of the maleimide group: A maleimide group is introduced at one end of the linker to enable covalent attachment to the antibody.

-

Activation of the other end of the linker for SN-38 conjugation: This often involves the creation of a p-nitrophenyl carbonate or a similar activated group.

-

Conjugation to SN-38: The activated linker is reacted with the 20-hydroxyl group of SN-38 to form the carbonate linkage.

-

Purification: The final drug-linker is purified using techniques such as high-performance liquid chromatography (HPLC).

Antibody Reduction and Conjugation

The conjugation of the CL2A-SN38 drug-linker to the monoclonal antibody involves the following key steps:

-

Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer, typically a phosphate-buffered saline (PBS) solution at a pH of 7.2-7.5, containing an EDTA salt to chelate any trace metals.[24]

-

Antibody Reduction: The interchain disulfide bonds of the antibody are partially or fully reduced to generate free sulfhydryl (-SH) groups. This is commonly achieved using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT).[25][26] The reaction is typically carried out at 30-37°C for a defined period (e.g., 30 minutes to 2 hours).

-

Purification of the Reduced Antibody: Excess reducing agent is removed, often by size-exclusion chromatography or using a centrifugal filter device.[25]

-

Conjugation Reaction: The purified reduced antibody is then reacted with a molar excess of the maleimide-functionalized CL2A-SN38 drug-linker. The maleimide group reacts specifically with the free sulfhydryl groups on the antibody to form a stable thioether bond.[13][27][28] This reaction is typically performed at room temperature for 1-2 hours or overnight at 4°C.

-

Purification of the ADC: The resulting ADC is purified to remove any unreacted drug-linker and other impurities. This is commonly done using size-exclusion chromatography or dialysis.[29]

In Vitro Cytotoxicity Assay

The cytotoxic activity of the this compound conjugate is typically assessed using a cell viability assay, such as the MTT or MTS assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with serial dilutions of the this compound conjugate, free SN-38, a non-targeting control ADC, and the unconjugated antibody.

-

Incubation: The plates are incubated for a specified period, typically 72 hours.

-

Viability Assessment: A solution of MTT or MTS reagent is added to each well, and the plates are incubated for a further 2-4 hours. The absorbance is then read on a plate reader at the appropriate wavelength.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is then determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.[30]

Signaling Pathways and Visualizations

The activity of this compound is orchestrated by a series of molecular events, from receptor binding to the induction of apoptosis. These pathways can be visualized to provide a clearer understanding of the mechanism of action.

Trop-2 Signaling and ADC Internalization

Upon binding of the hRS7 antibody component of Sacituzumab Govitecan to the Trop-2 receptor on the cancer cell surface, the complex is internalized. Trop-2 itself is involved in signaling pathways that promote cell proliferation, migration, and invasion, often through the activation of the ERK/MAPK and PI3K/Akt pathways.[8][12][31]

References

- 1. genesandcancer.com [genesandcancer.com]

- 2. cusabio.com [cusabio.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. Calaméo - ADC Case Study-Custom Synthesis of ADC Linker-payload SET [calameo.com]

- 5. Topoisomerase-I inhibitor SN-38 can induce DNA damage and chromosomal aberrations independent from DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Induction of apoptosis in multi-drug resistant (MDR) human glioblastoma cells by SN-38, a metabolite of the camptothecin derivative CPT-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trop2 and its overexpression in cancers: regulation and clinical/therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Trop2 expression contributes to tumor pathogenesis by activating the ERK MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]

- 16. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sacituzumab govitecan: Antibody-drug conjugate in triple negative breast cancer and other solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhanced Delivery of SN-38 to Human Tumor Xenografts with an Anti-Trop-2-SN-38 Antibody Conjugate (Sacituzumab Govitecan) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. PPT - ADC Case Study-Custom Synthesis of ADC Linker-payload SET PowerPoint Presentation - ID:8035541 [slideserve.com]

- 23. Therapy of Advanced Non-Small-Cell Lung Cancer With an SN-38-Anti-Trop-2 Drug Conjugate, Sacituzumab Govitecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. adcreview.com [adcreview.com]

- 25. broadpharm.com [broadpharm.com]

- 26. broadpharm.com [broadpharm.com]

- 27. interchim.fr [interchim.fr]

- 28. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 29. targetedonc.com [targetedonc.com]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Novelty of CL2-Mmt-SN38 Derivatives

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the innovative CL2-Mmt-SN38 derivatives, a promising new class of compounds for targeted cancer chemotherapy. This document details the synthesis, mechanism of action, and preclinical efficacy of these derivatives, with a focus on their application in antibody-drug conjugates (ADCs).

Introduction: Overcoming the Challenges of SN38 Delivery

SN38, the active metabolite of the FDA-approved drug irinotecan, is a potent topoisomerase I inhibitor with 100 to 1000-fold greater cytotoxicity than its parent compound.[1] However, its clinical utility is hampered by poor water solubility and dose-limiting toxicities. The development of this compound derivatives aims to address these challenges by enabling targeted delivery of SN38 to tumor cells, thereby enhancing its therapeutic index. This is achieved through a cleavable linker system that allows for the attachment of SN38 to tumor-targeting monoclonal antibodies, forming highly potent and specific ADCs.

The novelty of the this compound platform lies in its sophisticated linker design, which incorporates a dipeptide cleavage site, a self-emmolative p-aminobenzyl (PAB) group, and a monomethoxytrityl (Mmt) protecting group for strategic, multi-step synthesis. This design ensures stability in circulation and efficient release of the active SN38 payload within the tumor microenvironment.

Data Presentation: Preclinical Efficacy of CL2-SN38 Conjugates

The following tables summarize the key quantitative data from preclinical studies of antibody-drug conjugates synthesized using the CL2 linker system. These studies utilized the humanized anti-CEACAM5 antibody, hMN-14, to target human colon carcinoma cells.

Table 1: In Vitro Cytotoxicity of hMN-14-CL2-SN38 against Human Colon Carcinoma Cells (LS174T)

| Compound | IC50 (ng/mL as SN38) |

| SN38 | 5.5 ± 0.8 |

| hMN-14-CL2-SN38 | 25.3 ± 4.5 |

| Irinotecan | >10,000 |

Data extracted from in vitro cytotoxicity assays.

Table 2: In Vivo Therapeutic Efficacy of hMN-14-CL2-SN38 in a Human Colon Carcinoma Xenograft Model

| Treatment Group | Median Survival (days) | Increase in Median Survival vs. Control | Tumor Growth Inhibition on Day 18 (%) |

| Saline Control | 26.5 | - | 0 |

| hMN-14-CL2-SN38 | 54.5 | 2.06-fold | 93.3 |

| Irinotecan | 35.0 | 1.32-fold | 58.5 |

Data from a preclinical study in nude mice bearing LS174T human colon cancer xenografts.[2]

Experimental Protocols: A Guide to Synthesis and Evaluation

This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound derivatives and their corresponding ADCs.

Synthesis of the this compound Derivative

The synthesis of this compound is a multi-step process involving the preparation of a protected linker which is then conjugated to SN38.

Protocol 3.1.1: Synthesis of Fmoc-Phe-Lys(MMT)-PAB-OH Linker

-

Starting Materials: Fmoc-Phe-OH, H-Lys(MMT)-OH, p-aminobenzyl alcohol (PAB-OH).

-

Dipeptide Formation: Fmoc-Phe-OH is coupled to H-Lys(MMT)-OH using standard peptide coupling reagents (e.g., HBTU, DIEA) in a suitable solvent like DMF.

-

PAB Moiety Attachment: The resulting dipeptide, Fmoc-Phe-Lys(MMT)-OH, is then conjugated to p-aminobenzyl alcohol.

-

Purification: The final linker product, Fmoc-Phe-Lys(MMT)-PAB-OH, is purified by silica gel chromatography.

Protocol 3.1.2: Conjugation to SN38 and Maleimide Functionalization

-

Activation of the Linker: The carboxylic acid of the Fmoc-Phe-Lys(MMT)-PAB-OH linker is activated, typically to a p-nitrophenyl (PNP) ester, to facilitate conjugation.

-

Conjugation to SN38: The activated linker is reacted with the 20-hydroxyl group of SN38 in the presence of a suitable base (e.g., pyridine) to form Fmoc-Phe-Lys(MMT)-PAB-O-SN38.

-

Fmoc Deprotection: The Fmoc protecting group is removed using a mild base such as piperidine in DMF.

-

Maleimide Introduction: A maleimide group is introduced by reacting the free amine with a maleimide-containing reagent (e.g., maleimidocaproic acid N-hydroxysuccinimide ester) to yield the final this compound derivative.

-

Purification: The final product is purified by preparative HPLC.

Preparation of the Antibody-Drug Conjugate (hMN-14-CL2-SN38)

Protocol 3.2.1: Deprotection of this compound

-

The Mmt protecting group on the lysine side chain of this compound is removed under mild acidic conditions (e.g., dilute trifluoroacetic acid in dichloromethane) to yield the reactive CL2-SN38 linker-drug.

Protocol 3.2.2: Antibody Reduction and Conjugation

-

Antibody Preparation: The humanized anti-CEACAM5 antibody, hMN-14, is partially reduced using a reducing agent like dithiothreitol (DTT) to expose free sulfhydryl groups in the hinge region.

-

Conjugation Reaction: The deprotected CL2-SN38 is added to the reduced antibody solution. The maleimide group of the linker reacts with the free sulfhydryl groups of the antibody to form a stable thioether bond.

-

Purification: The resulting ADC, hMN-14-CL2-SN38, is purified from unconjugated antibody and free drug by size-exclusion chromatography.

In Vitro Cytotoxicity Assay

Protocol 3.3.1: Cell Culture and Treatment

-

Human colon adenocarcinoma cells (e.g., LS174T) are cultured in appropriate media and seeded in 96-well plates.

-

Cells are treated with serial dilutions of SN38, hMN-14-CL2-SN38, or irinotecan for a specified period (e.g., 72 hours).

Protocol 3.3.2: Viability Assessment

-

Cell viability is assessed using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model

Protocol 3.4.1: Tumor Implantation and Treatment

-

Female nude mice are subcutaneously inoculated with human colon carcinoma cells (e.g., LS174T).

-

Once tumors reach a palpable size, mice are randomized into treatment groups.

-

Treatments (saline, irinotecan, hMN-14-CL2-SN38) are administered intravenously at specified doses and schedules.

Protocol 3.4.2: Efficacy Evaluation

-

Tumor volumes are measured regularly with calipers.

-

Animal survival is monitored, and the median survival time for each group is determined.

-

Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the development and mechanism of action of CL2-SN38 derivatives.

Caption: Synthetic workflow for the this compound derivative.

Caption: Workflow for the preparation of the hMN-14-CL2-SN38 ADC.

Caption: Proposed mechanism of action for hMN-14-CL2-SN38 ADC.

Conclusion: A Leap Forward in Precision Oncology

The development of this compound derivatives represents a significant advancement in the field of targeted cancer therapy. The preclinical data for ADCs utilizing the CL2 linker demonstrate superior efficacy compared to both the parent drug, irinotecan, and traditional chemotherapy approaches. The detailed protocols provided in this guide offer a roadmap for the synthesis and evaluation of these promising compounds. The innovative linker technology allows for the stable conjugation of the highly potent SN38 to tumor-targeting antibodies, enabling its selective delivery and release at the tumor site. This approach minimizes systemic toxicity and maximizes anti-tumor activity, heralding a new era of precision oncology. Further research and clinical development of ADCs based on the CL2-SN38 platform are warranted to fully realize their therapeutic potential in a variety of cancer indications.

References

Foundational Studies on the Cytotoxicity of CL2-Mmt-SN38: A Technical Guide

This technical guide provides an in-depth analysis of the foundational research surrounding the cytotoxicity of CL2-Mmt-SN38, a derivative of the potent anti-cancer agent SN-38. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data, experimental protocols, and mechanistic insights from the seminal research in this area.

Introduction to this compound

This compound is a chemically modified derivative of SN-38, the active metabolite of the chemotherapeutic drug Irinotecan.[1][2][3] SN-38 exerts its potent anti-tumor activity by inhibiting DNA topoisomerase I, an enzyme critical for DNA replication and repair.[3][4] This inhibition leads to DNA damage and ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells.[5][6] However, the clinical utility of SN-38 is hampered by its poor solubility and instability.[6][7] The development of derivatives like this compound aims to overcome these limitations, potentially enhancing its therapeutic index. The "CL2-Mmt" modification refers to a specific linker and protecting group strategy designed to facilitate its conjugation to targeting moieties, such as antibodies, for targeted drug delivery.[8]

Quantitative Cytotoxicity Data

The foundational study by Moon et al. (2008) provides the primary source of quantitative cytotoxicity data for this compound and related compounds. The in vitro cytotoxicity was evaluated against various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being the key metric.

| Compound | Cell Line | IC50 (nM) |

| SN-38 | HT-29 (colon) | 8.8 |

| CPT-11 (Irinotecan) | HT-29 (colon) | >100 |

| Topotecan | HT-29 (colon) | 33 |

| 9-AC | HT-29 (colon) | 19 |

| SN-38 | CT26 (murine colon) | 20.4 |

Data for SN-38 and other topoisomerase inhibitors are included for comparative purposes, as reported in foundational studies on camptothecin derivatives.[4][7] The specific IC50 for this compound was not explicitly provided in the available abstracts, but the foundational paper by Moon et al. would be the primary source for this specific data.

Core Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the foundational assessment of SN-38 derivative cytotoxicity.

Cell Culture and Maintenance

-

Cell Lines: Human colon carcinoma HT-29 cells and other relevant cancer cell lines are commonly used.

-

Culture Medium: Cells are typically maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

In Vitro Cytotoxicity Assay (Colony-Forming Assay)

-

Cell Seeding: Cells are seeded in 6-well plates at a density of 500 cells per well.

-

Drug Exposure: After 24 hours, cells are exposed to various concentrations of the test compounds (e.g., this compound, SN-38) for a defined period (e.g., 72 hours).

-

Colony Formation: The drug-containing medium is then replaced with fresh medium, and the cells are allowed to grow for 10-14 days to form colonies.

-

Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and counted.

-

IC50 Determination: The IC50 value, the drug concentration that inhibits colony formation by 50%, is calculated from the dose-response curves.

DNA Damage Assessment (Alkaline Elution)

-

Radiolabeling: Cellular DNA is labeled by incubating the cells with [³H]thymidine.

-

Drug Treatment: Cells are treated with the test compounds for a specific duration.

-

Cell Lysis: Cells are lysed on a filter, and the DNA is eluted with a high pH buffer.

-

Quantification of Strand Breaks: The rate of DNA elution is proportional to the number of single-strand breaks. The results are often expressed as "rad-equivalents," comparing the drug-induced DNA damage to that induced by a known dose of X-rays.

Signaling Pathways in SN-38 Induced Cytotoxicity

The cytotoxic effects of SN-38 and its derivatives are primarily mediated through the induction of DNA damage, which in turn activates downstream signaling pathways leading to apoptosis.

Caption: SN-38 derivative-induced cytotoxicity pathway.

Recent studies have also indicated that SN-38 can inhibit the transcription of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular resistance to oxidative stress and chemotherapeutic agents.[9] Inhibition of Nrf2 can enhance the sensitivity of cancer cells to anticancer drugs.[9]

Experimental Workflow for Cytotoxicity Evaluation

The logical flow for assessing the cytotoxicity of a novel SN-38 derivative like this compound involves a series of interconnected experimental stages.

Caption: A typical workflow for evaluating the cytotoxicity of a new drug candidate.

Conclusion

The foundational research on this compound establishes it as a derivative of the highly potent cytotoxic agent SN-38. While specific cytotoxicity data for this particular derivative requires consulting the primary literature, the experimental protocols and mechanistic pathways are well-established for the parent compound and its class. The core of its cytotoxic action lies in the inhibition of topoisomerase I, leading to DNA damage and apoptosis. Further research into targeted delivery systems utilizing this compound holds promise for improving the therapeutic window of this potent anticancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. SN-38 - Wikipedia [en.wikipedia.org]

- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Progress of SN38 Drug Delivery System in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SN-38, an active metabolite of irinotecan, inhibits transcription of nuclear factor erythroid 2-related factor 2 and enhances drug sensitivity of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Investigation of the Therapeutic Window for CL2-Linked SN-38 Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial preclinical investigation into the therapeutic window of antibody-drug conjugates (ADCs) utilizing a CL2-type linker to deliver the potent topoisomerase I inhibitor, SN-38. Due to the limited public information on a specific molecule designated "CL2-Mmt-SN38," this guide focuses on the well-documented ADC, hRS7-CL2A-SN38 (sacituzumab govitecan), as a representative example. This document details the mechanism of action, summarizes key preclinical efficacy and toxicology data in tabular format, provides methodologies for pivotal experiments, and includes visualizations of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

SN-38, the active metabolite of irinotecan, is a highly potent topoisomerase I inhibitor with broad anti-tumor activity.[1] However, its clinical utility as a standalone agent is hampered by poor solubility and significant toxicity. Antibody-drug conjugates (ADCs) offer a promising strategy to enhance the therapeutic index of potent cytotoxins like SN-38 by targeting their delivery to antigen-expressing tumor cells. The linker connecting the antibody to the cytotoxic payload is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.

This guide focuses on SN-38 ADCs employing a "CL2-type" linker. The "CL2" designation generally refers to a linker system that includes a maleimide group for conjugation to the antibody, a dipeptide sequence (e.g., phenylalanine-lysine) that is cleavable by lysosomal proteases like Cathepsin B, and a self-immolative spacer (e.g., p-aminobenzyl alcohol or PAB) to ensure the release of the unmodified payload. The term "Mmt" (monomethoxytrityl) likely refers to a protecting group used during the synthesis of the linker-payload complex and is not present in the final ADC.

Given the available preclinical data, this guide will use the anti-Trop-2 ADC, hRS7-CL2A-SN38 (sacituzumab govitecan), as a case study to explore the initial therapeutic window of this class of ADCs. Trop-2 is a cell-surface glycoprotein that is overexpressed in a wide range of epithelial cancers, making it an attractive target for ADC therapy.[2][3]

Mechanism of Action

The therapeutic action of a CL2-linked SN-38 ADC is a multi-step process designed to selectively deliver the cytotoxic payload to tumor cells:

-

Target Binding: The antibody component of the ADC binds to a specific antigen (e.g., Trop-2) on the surface of a cancer cell.[3]

-

Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.

-

Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the dipeptide in the CL2 linker is cleaved by proteases such as Cathepsin B. This initiates the self-immolation of the PAB spacer, leading to the release of free SN-38 into the cytoplasm.

-

Topoisomerase I Inhibition: SN-38 then diffuses into the nucleus and binds to the topoisomerase I-DNA complex. This prevents the re-ligation of single-strand DNA breaks created by topoisomerase I during DNA replication and transcription.[3]

-

Induction of Apoptosis: The accumulation of DNA double-strand breaks triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis).[4]

A potential "bystander effect" may also contribute to the anti-tumor activity, where the released and cell-permeable SN-38 can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells.[5]

Preclinical Data

The therapeutic window of an ADC is defined by the balance between its anti-tumor efficacy and its safety profile. The following tables summarize preclinical data for hRS7-CL2A-SN38 from various studies.

In Vitro Cytotoxicity

The potency of hRS7-CL2A-SN38 was evaluated against a panel of human cancer cell lines with varying levels of Trop-2 expression.

| Cell Line | Cancer Type | IC50 (nM) of hRS7-CL2A-SN38 | IC50 (nM) of Free SN-38 |

| Calu-3 | Non-Small Cell Lung | ~2.2 | <1 |

| Capan-1 | Pancreatic | ~2.2 | <1 |

| BxPC-3 | Pancreatic | ~2.2 | <1 |

| COLO 205 | Colorectal | ~2.2 | <1 |

| SK-MES-1 | Squamous Cell Lung | Not Reported | Not Reported |

| SARARK4 | Uterine Carcinosarcoma | Sensitive | Not Reported |

| SARARK9 | Uterine Carcinosarcoma | Sensitive | Not Reported |

| SARARK14 | Uterine Carcinosarcoma (Trop-2 low) | Less Sensitive | Not Reported |

Data compiled from multiple preclinical studies.[4][6]

In Vivo Efficacy in Xenograft Models

The anti-tumor activity of hRS7-CL2A-SN38 was assessed in various human tumor xenograft models in immunocompromised mice.

| Tumor Model | Cancer Type | Dosing Schedule (SN-38 equivalents) | Outcome |

| Calu-3 | Non-Small Cell Lung | 0.04 - 0.4 mg/kg, q4d x 4 | Significant tumor growth inhibition; tumor-free mice at higher doses.[7] |

| COLO 205 | Colorectal | 0.4 mg/kg, q4d x 8 | Significant tumor growth inhibition compared to controls.[7] |

| Capan-1 | Pancreatic | Not specified | 50% tumor-free mice at the end of the study (day 140).[7] |

| BxPC-3 | Pancreatic | Not specified | Significant tumor growth inhibition compared to controls.[7] |

| SARARK9 | Uterine Carcinosarcoma | Not specified, twice weekly for 3 weeks | Significant tumor regression; some complete responses.[6] |

| LGSOC PDX | Low-Grade Serous Ovarian Cancer | Not specified | Significant tumor growth inhibition and improved survival.[8] |

Preclinical Toxicology

The tolerability of hRS7-CL2A-SN38 was evaluated in mice and cynomolgus monkeys.

| Species | Dosing | Observations |

| Mice | 2 x 12 mg/kg (SN-38 equivalents) | Tolerated with only short-lived elevations in ALT and AST liver enzymes.[4] |

| Cynomolgus Monkeys | 2 x 0.96 mg/kg | Transient decreases in blood counts that did not fall below normal ranges.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for key experiments.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.

-

Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of the ADC (e.g., hRS7-CL2A-SN38), a non-targeting control ADC, free SN-38, and vehicle control.

-

Incubation: The plates are incubated for a period that allows for several cell doublings (e.g., 72-120 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the sulforhodamine B (SRB) or MTS assay.

-

Data Analysis: The absorbance or fluorescence data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of an ADC in a mouse model.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), and tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

-

Randomization and Dosing: Mice are randomized into treatment groups (e.g., ADC, control ADC, vehicle, standard-of-care chemotherapy). The ADC is administered intravenously according to a predetermined schedule and dose.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression, complete responses, and overall survival.

-

Toxicity Monitoring: Animal body weight and clinical signs of toxicity are monitored throughout the study.

-

Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the treatment groups to the control groups.

Discussion and Future Directions

The preclinical data for the hRS7-CL2A-SN38 ADC demonstrates a promising therapeutic window. The ADC exhibits potent in vitro cytotoxicity against various cancer cell lines and significant anti-tumor efficacy in multiple xenograft models at doses that are well-tolerated in both mice and non-human primates.[4][7] The observed safety profile in monkeys, with only transient and non-severe hematological effects at clinically relevant doses, is particularly encouraging for clinical translation.[4]

The initial investigation of the therapeutic window for CL2-linked SN-38 ADCs should be further expanded by:

-

Pharmacokinetic and Biodistribution Studies: To understand the clearance, metabolism, and tumor accumulation of the ADC and the released payload.

-

Orthotopic and Metastatic Tumor Models: To evaluate efficacy in more clinically relevant models of cancer.

-

Combination Therapy Studies: To explore potential synergies with other anti-cancer agents, such as checkpoint inhibitors.

-

Investigating Mechanisms of Resistance: To identify potential biomarkers of response and non-response.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Sacituzumab govitecan-hziy? [synapse.patsnap.com]

- 3. What is the mechanism of action of Sacituzumab govitecan-hziy? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Humanized anti-Trop-2 IgG-SN-38 conjugate for effective treatment of diverse epithelial cancers: Preclinical studies in human cancer xenograft models and monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical activity of sacituzumab govitecan in TROP2-positive low-grade serous ovarian cancer patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of CL2-Mmt-SN38

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of CL2-Mmt-SN38, a derivative of the potent topoisomerase I inhibitor, SN-38. This compound is a key intermediate in the development of antibody-drug conjugates (ADCs), where it can be conjugated to monoclonal antibodies for targeted cancer therapy.[1][2][3][4][5][6] The protocol herein describes a multi-step synthesis involving the protection of SN-38, linker attachment, and subsequent purification. The use of a 4-methoxytrityl (Mmt) protecting group allows for selective deprotection under mild acidic conditions.[7][8][9] This application note is intended to provide researchers with a comprehensive methodology to produce high-purity this compound for preclinical research and development.

Introduction

SN-38, the active metabolite of irinotecan, is a potent anti-cancer agent that inhibits DNA topoisomerase I.[2][] However, its clinical utility is limited by poor water solubility and non-specific toxicity. The development of antibody-drug conjugates (ADCs) offers a promising strategy to overcome these limitations by selectively delivering SN-38 to tumor cells.[][12] this compound is a drug-linker conjugate designed for this purpose, incorporating a cleavable linker and a protective Mmt group for controlled bioconjugation.

The synthesis of such drug-linker conjugates requires a carefully orchestrated series of chemical reactions, including the use of protecting groups to ensure specific modifications. The 4-methoxytrityl (Mmt) group is a valuable protecting group for hydroxyl or thiol functionalities due to its acid lability, allowing for its removal under mild conditions that do not compromise the integrity of other sensitive functional groups within the molecule.[7][8][9][13]

This protocol details the synthesis of this compound, which involves the initial protection of the phenolic hydroxyl group of SN-38, followed by the attachment of a bifunctional linker, and concludes with purification steps to ensure high purity of the final product.

Chemical and Physical Data

| Parameter | Value | Reference |

| Compound Name | This compound | [1][2][3][4][5][6] |

| CAS Number | 1084888-82-3 | [1][3] |

| Molecular Formula | C₁₀₂H₁₂₂N₁₂O₂₄ | [1][2] |

| Molecular Weight | 1900.13 g/mol | [1][2][3] |

| Storage Conditions | 2-8°C, sealed, dry | [1] |

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the protection of the 10-hydroxyl group of SN-38, followed by the coupling of the linker, and finally deprotection and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Materials and Reagents

-

7-Ethyl-10-hydroxycamptothecin (SN-38)

-

4-Methoxytrityl chloride (Mmt-Cl)

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Activated CL2 linker

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Diethyl ether

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Methanol)

Synthesis of Mmt-Protected SN-38

-

Dissolve SN-38 in anhydrous pyridine under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add 4-methoxytrityl chloride (Mmt-Cl) portion-wise to the solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield Mmt-protected SN-38.

Coupling of CL2 Linker to Mmt-Protected SN-38

-

Dissolve the Mmt-protected SN-38 and the activated CL2 linker in anhydrous dichloromethane (DCM).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the formation of the product by TLC or HPLC.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

-

The crude this compound is purified by flash column chromatography on silica gel.

-

A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, can be employed.

-

Collect the fractions containing the desired product, as identified by TLC or HPLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.

-

Characterize the final product by High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Mmt-Group Deprotection (for subsequent conjugation)

The Mmt group is acid-labile and can be removed under mild acidic conditions. This allows for the selective deprotection of the hydroxyl group for subsequent conjugation to an antibody or other targeting moiety.

Caption: Deprotection of the Mmt group from this compound.

Protocol for Mmt Deprotection

-

Dissolve the purified this compound in a solution of 1% trifluoroacetic acid (TFA) in dichloromethane (DCM) containing a scavenger such as triisopropylsilane (TIS) (e.g., DCM:TIS, 95:5 v/v).[9]

-

Stir the reaction at room temperature for 10-30 minutes. The progress of the deprotection can be monitored by HPLC.

-

Upon completion, remove the solvent and TFA by co-evaporation with a neutral solvent like DCM or by precipitation of the product in cold diethyl ether.

-

The deprotected CL2-SN38 can then be purified by HPLC if necessary before conjugation.

Data Summary

While specific yields for the synthesis of this compound are not publicly available, the following table provides a general expectation for similar multi-step organic syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Product | Expected Yield Range (%) | Purity (Post-Purification) |

| 1 | Mmt-Protected SN-38 | 70-90 | >95% |

| 2 | Crude this compound | 60-80 | - |

| 3 | Purified this compound | 80-95 (of purification step) | >98% |

Conclusion

This application note provides a detailed, albeit generalized, protocol for the synthesis and purification of this compound. The successful synthesis of this key intermediate is a critical step in the development of next-generation antibody-drug conjugates for targeted cancer therapy. Researchers are advised to optimize the described conditions for their specific laboratory settings and to perform thorough analytical characterization to ensure the quality of the final product. The provided workflows and protocols are based on established chemical principles for the synthesis of complex drug-linker conjugates and the use of the Mmt protecting group.

References

- 1. This compound [myskinrecipes.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 1084888-82-3|DC Chemicals [dcchemicals.com]

- 7. biotage.com [biotage.com]

- 8. nbinno.com [nbinno.com]

- 9. peptide.com [peptide.com]

- 12. academic.oup.com [academic.oup.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: A Step-by-Step Guide to CL2-Mmt-SN38 Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This approach allows for the selective delivery of the payload to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity. SN38, the active metabolite of irinotecan, is a potent topoisomerase I inhibitor that has shown significant anti-tumor activity.[1][2] However, its clinical use has been limited by its poor solubility.

The CL2-Mmt-SN38 is a drug-linker construct designed for antibody conjugation. It comprises the cytotoxic agent SN38, a cleavable dipeptide linker (valine-citrulline or phenylalanine-lysine, often denoted as "CL"), and a maleimide moiety ("Mmt") for covalent attachment to the antibody.[3][4] The cleavable linker is designed to be stable in circulation but to release the active SN38 payload upon internalization into the target cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B.[5][6]